molecular formula C12H15NO B2372814 5-(2-Methylphenyl)piperidin-2-one CAS No. 41216-04-0

5-(2-Methylphenyl)piperidin-2-one

Cat. No. B2372814
CAS RN: 41216-04-0
M. Wt: 189.258
InChI Key: YIIVRXWZYPONEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylphenyl)piperidin-2-one is a chemical compound with the CAS Number: 41216-04-0 . It has a molecular weight of 189.26 and its IUPAC name is 5-(2-methylphenyl)-2-piperidinone . It is also known as 2-Methyl-3,4-methylenedioxy-N-propylbenzeneethanamine or MDPV.


Synthesis Analysis

Piperidones, such as 5-(2-Methylphenyl)piperidin-2-one, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Molecular Structure Analysis

The InChI code for 5-(2-Methylphenyl)piperidin-2-one is 1S/C12H15NO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13-8-10/h2-5,10H,6-8H2,1H3,(H,13,14) .


Chemical Reactions Analysis

Piperidones have been bio-assayed for their varied activity. The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .

Scientific Research Applications

Synthesis and Pharmacological Applications

Synthesis and Antimicrobial Activity :Vanillin derived piperidin-4-one oxime esters, synthesized via a multi-step reaction involving Mannich reaction, N-methylation, oximation, and esterification, exhibited significant antioxidant and antimicrobial properties. Particularly, compounds 5i and 5j surpassed standard antioxidants, while compounds 5b and 5d showed potent antibacterial and antifungal activities, suggesting the potential pharmaceutical applications of such derivatives (S. T. Harini et al., 2012).

LSD1 Inhibitor for Cancer Therapy :Lysine-specific demethylase 1 (LSD1) regulates cancer stem cell properties. The crystal structure of LSD1 in complex with a piperidin-4-ylmethoxy-based inhibitor revealed the intricate interaction details, indicating the inhibitor’s potential in cancer treatment (H. Niwa et al., 2018).

N-Acyl Piperdine-4-ones in Pharmacology :A series of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones exhibited a preference for a distorted boat conformation. These compounds, after antibacterial and antioxidant testing, also underwent molecular docking studies with target protein CHK1, suggesting their potential in drug development (V. Mohanraj & S. Ponnuswamy, 2017).

Molecular Binding Mechanism with Human Serum Albumin :5-hydroxy-1-methylpiperidin-2-one (5-HMP), a piperidine alkaloid found in various medicinal plants, was studied for its molecular interactions with human serum albumin (HSA). This study sheds light on the bioavailability and pharmacokinetics of 5-HMP, making it crucial in the drug discovery process (Sangilimuthu Alagar Yadav et al., 2018).

Chemical and Physical Applications

Quantum Chemical Studies on Corrosion Inhibition :Quantum chemical calculations and molecular dynamics simulations were conducted on piperidine derivatives to understand their corrosion inhibition properties on iron. These studies explored global reactivity parameters and adsorption behaviors, providing insights into the molecular systems and potential applications in corrosion prevention (S. Kaya et al., 2016).

Photocycloaddition of Piperidin-2-ones :1,5-Dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with alkenyl side chains were subjected to [2+2]-photocycloaddition, yielding products in good yields and perfect diastereoselectivity. This process, optimized for ambient temperature and specific conditions, offers pathways for synthesizing complex molecular structures (D. Albrecht et al., 2008).

Mechanism of Action

The structure-activity relationship of piperidones has been established. For example, the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

It should be stored at a temperature between 28 C .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

5-(2-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13-8-10/h2-5,10H,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIVRXWZYPONEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.